molecular formula C10H15NO4 B13906831 Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Cat. No.: B13906831
M. Wt: 213.23 g/mol
InChI Key: BNKXSPWNLODUCW-UHFFFAOYSA-N
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Description

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS: 2940952-18-9) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . Its structure features a bicyclo[3.1.1]heptane core containing one oxygen (2-oxa) and one nitrogen (4-aza) atom, along with a 4-methyl substituent and an isopropyl ester group at position 3. This compound is marketed for research use, with purity levels ≥95% and commercial availability in quantities up to 500 mg .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

propan-2-yl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

InChI

InChI=1S/C10H15NO4/c1-6(2)14-8(12)10-4-7(5-10)15-9(13)11(10)3/h6-7H,4-5H2,1-3H3

InChI Key

BNKXSPWNLODUCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C12CC(C1)OC(=O)N2C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic sequence for Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is outlined below:

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Outcome/Intermediate Product
1 Diastereoselective Strecker reaction 3-oxocyclobutanecarboxylate Ammonia or amine, cyanide source, controlled temp 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate
2 Intramolecular imide formation 1,3-functionalized cyclobutane derivative Acidic or basic cyclization conditions Formation of bicyclic azabicyclo[3.1.1]heptane core
3 Oxidation Bicyclic intermediate Potassium permanganate or other mild oxidant Introduction of 3-oxo group
4 Esterification Carboxylic acid intermediate Isopropanol, acid catalyst or transesterification Formation of isopropyl ester at 5-position
5 Alkylation or methylation Bicyclic amine or precursor Methylating agent (e.g., methyl iodide) Installation of 4-methyl substituent

Research Findings and Analysis

  • The bicyclic scaffold mimics the spatial arrangement of meta-substituted benzene rings, making it valuable as a bioisostere in drug design.

  • The synthesis of 3-azabicyclo[3.1.1]heptanes has been optimized for scalability, with multigram quantities accessible via the intramolecular imide formation route.

  • The compound's rigid bicyclic framework allows specific interactions with biological targets, potentially modulating enzyme activity and metabolic pathways.

  • Diastereoselective and stereochemically controlled syntheses ensure the production of biologically relevant isomers, which is critical for medicinal chemistry applications.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Intramolecular imide formation Uses 1,3-functionalized cyclobutane derivatives High stereocontrol, scalable Requires precise functionalization
Radical transformations of [3.1.1]propellane Access to diverse substituted bicyclics Versatile substitution patterns Requires handling of strained intermediates
Reduction of spirocyclic oxetanyl nitriles General approach to 3-azabicyclo[3.1.1]heptanes Good stereochemical control Multi-step synthesis
Oxidation and esterification Functional group installation post-core formation Straightforward functionalization Sensitive to reaction conditions
Alkylation for methyl group Installation of 4-methyl substituent Simple alkylation step Possible side reactions

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bicyclo[3.1.1]heptane Derivatives

Isopropyl 1,4-Dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight : 227.257 g/mol
  • Key Differences: An additional methyl group at position 1 distinguishes this analog from the target compound.
  • Commercial Data : Priced at €510.00 for 500 mg (95% purity), it is structurally the closest analog but with distinct steric and electronic properties due to the 1,4-dimethyl substitution .
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane
  • Molecular Formula: C₁₄H₁₅NO₃
  • Key Differences: Replaces the isopropyl ester with a benzodioxolylmethyl group and shifts the oxygen/nitrogen positions (6-oxa, 3-aza).
  • Synthesis : Synthesized via a multi-step process involving mesylation and amine coupling, achieving 97.5% purity .

Bicyclo[3.2.0]heptane and Azabicyclo[4.2.0] Derivatives

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
  • Molecular Formula : C₁₆H₂₃N₃O₅S
  • Key Differences: A [3.2.0] bicyclic system with sulfur (4-thia) and additional carboxylic acid/amide groups.
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
  • Molecular Formula : C₁₂H₁₆N₂O₅S
  • Key Differences : The larger [4.2.0] ring system and conjugated double bond (oct-2-ene) introduce rigidity and planar regions, which could influence binding to biological targets .

Heteroatom Variations in Bicyclic Systems

5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid
  • Molecular Formula: C₈H₁₁NO₄
  • Key Differences: A [2.2.1] bicyclic framework with acetyl and carboxylic acid groups. The 2-oxa-5-aza arrangement alters hydrogen-bonding patterns compared to the target compound’s 2-oxa-4-aza system .
6-Boc-3,6-diazabicyclo[3.1.1]heptane
  • Molecular Formula : C₁₀H₁₇N₂O₂
  • Key Differences : Contains two nitrogen atoms (3,6-diaza) and a Boc-protecting group. The additional nitrogen enhances basicity, making this compound more suitable for pH-dependent applications .

Structural and Functional Analysis

Molecular Geometry and Ring Puckering

The bicyclo[3.1.1]heptane core in the target compound exhibits unique puckering dynamics due to its bridge structure. Computational studies using Cremer-Pople coordinates (as defined in ) reveal that the 3.1.1 system has moderate ring strain compared to smaller bicyclo[2.2.1] systems, which are more rigid .

Hydrogen Bonding and Reactivity

The 3-oxo and 4-aza groups in the target compound enable hydrogen bonding as both acceptors (ketone) and donors (NH). In contrast, sulfur-containing analogs (e.g., 4-thia derivatives) prioritize S···H interactions, which are weaker but more lipophilic .

Physicochemical Properties

Compound (CAS) Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
2940952-18-9 (Target) 213.23 1.2 ~10 (DMSO) Not reported
2940959-59-9 (1,4-Dimethyl) 227.26 1.5 ~8 (DMSO) Not reported
2680549-62-4 ([2.2.1] system) 185.18 -0.3 >20 (Water) Not reported

*Estimated using fragment-based methods.

Biological Activity

Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is a synthetic compound belonging to the class of azabicyclic derivatives, characterized by its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O4_{4}
  • Molecular Weight : Approximately 227.26 g/mol
  • CAS Number : 2940952-18-9
  • IUPAC Name : this compound

The bicyclic structure contributes to its reactivity and potential interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and modulating metabolic pathways.
  • Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies have shown that compounds with similar structural features possess significant anticancer properties. For example, related azabicyclic compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro.

CompoundCell LineIC50_{50} (µM)Reference
Compound AMCF-724.74
Compound BHCT-1162.52
Isopropyl 4-methyl...TBDTBDCurrent Study

Antimicrobial Activity

Research on structurally similar compounds suggests potential antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, derivatives have shown inhibitory effects on Escherichia coli and Staphylococcus aureus.

Study 1: Anticancer Efficacy

A study involving azabicyclic derivatives demonstrated that certain compounds exhibited superior inhibitory effects against MCF-7 cells compared to standard treatments like Doxorubicin and 5-Fluorouracil. The study reported IC50_{50} values significantly lower than those of established drugs, indicating promising anticancer potential.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of azabicyclic compounds, revealing that some derivatives effectively inhibited thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair.

Conclusion and Future Directions

This compound shows significant promise in medicinal chemistry due to its unique structure and potential biological activities, particularly in anticancer and antimicrobial applications. Further research is necessary to fully elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

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